

# Azelaprag as an Exercise Mimetic: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Azelaprag** (formerly BGE-105, AMG 986) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). It is being investigated as an "exercise mimetic," a therapeutic agent that recapitulates the metabolic benefits of physical exercise. By activating the apelin signaling pathway, **azelaprag** has shown potential in preclinical and early-stage clinical studies to promote muscle metabolism, prevent muscle atrophy, and enhance weight loss, particularly when used in combination with incretin-based therapies. This technical guide provides a comprehensive overview of the core science behind **azelaprag**, including its mechanism of action, a summary of key experimental data, and a depiction of its associated signaling pathways. Recent developments, including the discontinuation of the Phase 2 STRIDES trial due to safety concerns, are also discussed to provide a complete picture of its current status.

## Introduction to Azelaprag and the Apelin System

Exercise confers a multitude of health benefits, primarily through the release of signaling molecules known as exerkines. One such exerkine is apelin, an endogenous peptide that is upregulated in response to physical activity.[1] Apelin is the ligand for the G protein-coupled receptor APJ, and the activation of this system plays a crucial role in various physiological processes, including cardiovascular function, energy metabolism, and fluid homeostasis.[2][3]



In skeletal muscle, the apelin/APJ system is integral to regulating metabolism, growth, and repair.[4]

**Azelaprag** is designed to mimic the action of endogenous apelin by potently and selectively activating the APJ receptor.[1] The therapeutic hypothesis is that by stimulating this pathway, **azelaprag** can induce exercise-associated benefits, such as increased energy expenditure and preservation of muscle mass. This is particularly relevant in the context of modern obesity treatments, like GLP-1 receptor agonists, which can lead to the loss of both fat and muscle mass. **Azelaprag** was initially developed by Amgen for heart failure and was later licensed by BioAge Labs for indications related to muscle aging and metabolic diseases.

# Mechanism of Action: The Apelin Receptor Signaling Pathway

**Azelaprag** functions as a direct agonist of the apelin receptor (APJ). The binding of **azelaprag** to APJ on skeletal muscle cells is believed to initiate a cascade of downstream signaling events that are also triggered by natural exercise. While the complete signaling network is still under investigation, key pathways implicated in the effects of apelin receptor activation in muscle include:

- AMPK Activation: Apelin signaling has been shown to increase the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] Activated AMPK promotes a switch from anabolic to catabolic processes to increase ATP production.
- Mitochondrial Biogenesis: A key downstream effect of AMPK activation is the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2] PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increase in the number and function of mitochondria within muscle cells.[6] This enhances the muscle's capacity for oxidative metabolism.
- Glucose and Fatty Acid Metabolism: The apelin/APJ pathway is involved in enhancing glucose uptake and fatty acid oxidation in skeletal muscle.[2][5] This contributes to improved insulin sensitivity and more efficient energy utilization.

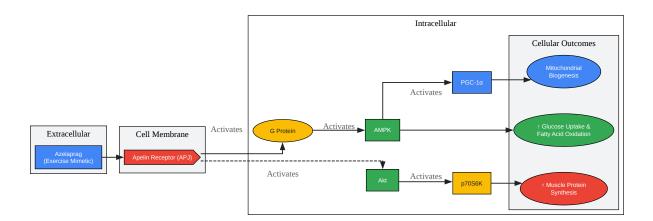




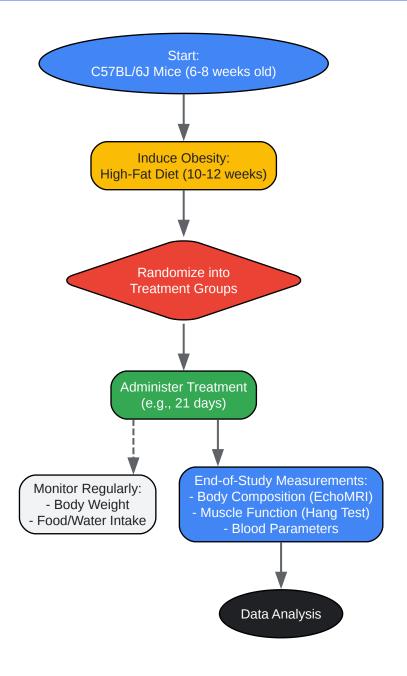


 Protein Synthesis: The pathway has also been linked to the activation of Akt and p70S6K, which are key regulators of muscle protein synthesis, suggesting a role in muscle hypertrophy and prevention of atrophy.[2]









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